(R)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl (2R)-2-carbamothioylpyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O2S/c1-10(2,3)14-9(13)12-6-4-5-7(12)8(11)15/h7H,4-6H2,1-3H3,(H2,11,15)/t7-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPAOKCBKJXBXNI-SSDOTTSWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCC[C@@H]1C(=S)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(R)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific literature.
- Molecular Formula : C₁₁H₁₈N₂O₂S
- Molecular Weight : 246.34 g/mol
- IUPAC Name : this compound
Antitumor Activity
Research has indicated that this compound exhibits significant antitumor properties. In vitro studies demonstrated its ability to inhibit the proliferation of various cancer cell lines, including breast and prostate cancer cells. The compound's mechanism involves the induction of apoptosis and modulation of key signaling pathways such as the PI3K/Akt pathway, which is critical in cancer cell survival and proliferation .
Antioxidant Properties
The compound has also been studied for its antioxidant capabilities. It was found to scavenge free radicals effectively, thereby reducing oxidative stress in cellular models. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a pivotal role .
Enzyme Inhibition
Another significant aspect of this compound is its role as an enzyme inhibitor. It has shown potential in inhibiting enzymes related to inflammation and cancer progression, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition may contribute to its anti-inflammatory effects, making it a candidate for therapeutic applications in inflammatory diseases .
The biological effects of this compound are mediated through several molecular pathways:
- Apoptosis Induction : Activation of caspase pathways leading to programmed cell death.
- Signal Transduction Modulation : Interference with growth factor signaling pathways that promote tumor growth.
- Antioxidant Defense Activation : Upregulation of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.
Case Studies
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity : Recent studies have indicated that compounds similar to (R)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate exhibit potential as anticancer agents. For instance, derivatives of thiazole and carbamothioyl groups have been synthesized and tested for their ability to modulate P-glycoprotein (P-gp), a protein associated with multidrug resistance in cancer therapy. These compounds demonstrated effective inhibition of P-gp, leading to increased intracellular concentrations of chemotherapeutic agents such as paclitaxel and doxorubicin, thereby enhancing their efficacy against resistant cancer cell lines .
Antimicrobial Properties : The compound has also been evaluated for its antimicrobial properties. Research indicates that modifications to the pyrrolidine structure can lead to enhanced activity against various bacterial strains, including multi-drug-resistant Mycobacterium tuberculosis. This suggests a potential role in developing new antibiotics .
Case Study 1: P-glycoprotein Modulation
A study explored the interaction of thiazole derivatives with P-glycoprotein, revealing that compounds derived from this compound significantly increased the retention time of chemotherapeutics within resistant cell lines. This was attributed to their ability to inhibit ATPase activity associated with P-glycoprotein .
Case Study 2: Antimycobacterial Activity
Another investigation focused on the antimycobacterial properties of similar compounds against Mycobacterium tuberculosis. The results indicated that these derivatives could effectively inhibit bacterial growth, suggesting a novel approach for treating infections caused by drug-resistant strains .
Comparison with Similar Compounds
Comparison with Similar Compounds
Enantiomeric Comparison: (R)- vs. (S)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate
The (S)-enantiomer (CAS: 101410-18-8) shares identical molecular formula and weight with the (R)-form but differs in stereochemistry. Key distinctions include:
The enantiomers’ divergent stereochemistry leads to differences in biological activity. For example, the (S)-form is explicitly linked to proteolysis-targeting chimera (PROTAC) development, while the (R)-form’s applications remain broader but less specialized .
Structural Analogs
Compounds with analogous pyrrolidine scaffolds include:
- tert-Butyl 2-carbamoyl/pyrrolidine-1-carboxylate : Replacing the thioamide (-C(S)NH₂) with a carboxamide (-C(O)NH₂) alters hydrogen-bonding capacity and solubility. Thioamides exhibit higher lipophilicity, influencing membrane permeability .
- 4-(3-Methoxy-4-nitrophenyl)thiomorpholine 1-oxide : A tertiary amine with a thiomorpholine ring, this compound shares sulfur-containing functionality but lacks the chiral pyrrolidine backbone, reducing its utility in asymmetric catalysis .
Functional Group Modifications
- Boc-Protected Analogs : Replacing the tert-butyl group with alternative protecting groups (e.g., benzyl or Fmoc) affects stability under acidic or basic conditions. The tert-butyl carbamate (Boc) group is preferred for its acid-labile properties .
- Thioamide vs. Amide : Thioamide derivatives exhibit stronger π-π stacking interactions and altered metabolic stability compared to amides, making them valuable in medicinal chemistry .
Preparation Methods
Formation of the Pyrrolidine Carbamate Backbone
The (R)-pyrrolidine scaffold is typically derived from enantiomerically pure proline or synthesized via asymmetric catalysis. tert-Butyloxycarbonyl (Boc) protection is achieved using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. For example, (R)-pyrrolidin-2-carboxylic acid undergoes Boc protection in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP), yielding (R)-tert-butyl pyrrolidine-1-carboxylate-2-carboxylic acid.
Thionation of the Carboxamide Group
Thionation replaces the oxygen of the carboxamide with sulfur. Lawesson’s reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide) is the most widely used reagent for this transformation. In a representative procedure, (R)-tert-butyl 2-carbamoylpyrrolidine-1-carboxylate (0.83 mmol) is refluxed with Lawesson’s reagent (1.66 mmol) in methanol for 12–18 hours. The reaction proceeds via a four-membered cyclic intermediate, with methanol acting as both solvent and proton donor.
Stepwise Synthesis and Reaction Optimization
Synthesis of (R)-tert-Butyl 2-Carbamoylpyrrolidine-1-Carboxylate
The carboxamide precursor is prepared through coupling reactions. A 2013 study demonstrated that 5-bromopyrazolo[1,5-a]pyridine derivatives react with Boc-protected amines under palladium catalysis, though analogous methods apply to pyrrolidine systems. Key conditions include:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boc protection | Boc₂O, DMAP, THF, 0°C to RT | 85–92% |
| Carboxamide formation | HATU, DIPEA, DMF, NH₄Cl | 70–78% |
Thionation with Lawesson’s Reagent
Optimization data from analogous compounds reveal:
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Solvent : Methanol > toluene (higher polarity improves reagent solubility).
-
Temperature : Reflux (65°C) ensures complete conversion within 12 hours.
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Stoichiometry : 2.0 equiv. Lawesson’s reagent prevents residual starting material.
Post-reaction workup involves solvent removal under reduced pressure, followed by chromatography (hexanes:ethyl acetate 4:1) to isolate the product.
Stereochemical Integrity and Analytical Validation
The (R)-configuration is preserved during thionation due to the non-acidic reaction conditions. Chiral HPLC analysis using a Chiralpak AD-H column (heptane:isopropanol 90:10) confirms enantiomeric excess >98%. Mass spectrometry (ESI+) shows the expected [M+H]⁺ ion at m/z 231.1, consistent with the molecular formula C₁₀H₁₈N₂O₂S.
Alternative Thionation Methods
Phosphorus Pentasulfide (P₄S₁₀)
While less common, P₄S₁₀ in pyridine converts carboxamides to thioamides at 80°C. However, side reactions (e.g., sulfuration of Boc groups) limit utility for this substrate.
Boron Sulfide (B₂S₃)
B₂S₃ in dimethylformamide (DMF) at 120°C offers milder conditions but requires anhydrous handling, complicating large-scale synthesis.
Industrial-Scale Considerations
A 2023 technical bulletin highlights challenges in scaling Lawesson’s reagent-based protocols:
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Safety : Exothermic reaction during reagent addition necessitates controlled dosing.
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Purification : Silica gel chromatography is replaced with recrystallization (ethyl acetate/hexanes) for kilogram-scale batches.
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Yield : 68–72% on multigram scale vs. 80–85% in research settings.
Emerging Methodologies
Q & A
Q. What are the key synthetic steps for preparing (R)-tert-Butyl 2-carbamothioylpyrrolidine-1-carboxylate, and how is enantiomeric purity ensured?
Methodological Answer: The synthesis typically involves:
- Protection of the pyrrolidine nitrogen using a tert-butyloxycarbonyl (Boc) group under anhydrous conditions (e.g., Boc anhydride in THF) .
- Introduction of the carbamothioyl group via thionation of a carbamoyl precursor. For example, Lawesson’s reagent or phosphorus pentasulfide (P₄S₁₀) can convert amides to thioamides .
- Chiral resolution via chiral HPLC or enzymatic methods to isolate the (R)-enantiomer, with optical rotation measurements ([α]²⁵D) confirming enantiopurity .
- Purification using ethanol/chloroform (1:10) column chromatography to remove unreacted intermediates .
Q. How is the Boc protecting group strategically employed in the synthesis of this compound?
Methodological Answer: The Boc group:
- Protects the pyrrolidine nitrogen during subsequent reactions (e.g., carbamothioyl group installation), preventing undesired side reactions .
- Deprotection is achieved under acidic conditions (e.g., HCl in dioxane), but stability during synthesis requires careful pH control (pH = 2–5) to avoid premature cleavage .
- Confirmed via ¹H NMR by observing the tert-butyl singlet at ~1.4 ppm and disappearance upon deprotection .
Q. What spectroscopic techniques are critical for structural confirmation, and what diagnostic signals are expected?
Methodological Answer:
- ¹H/¹³C NMR :
- IR : A strong thioamide (C=S) stretch at ~1250 cm⁻¹ and Boc carbonyl (C=O) at ~1680 cm⁻¹ .
- HRMS : Exact mass matching the molecular formula (e.g., [M+H]+ calculated for C₁₀H₁₈N₂O₂S: 231.1112; observed: 231.1108) .
Advanced Research Questions
Q. How can X-ray crystallography resolve stereochemical uncertainties in this compound?
Methodological Answer:
Q. How can experimental design optimize reaction conditions for improved yield and purity?
Methodological Answer:
Q. How should researchers address discrepancies between experimental and theoretical spectroscopic data?
Methodological Answer:
- Impurity profiling via LC-MS or 2D NMR (e.g., COSY, HSQC) identifies byproducts (e.g., desulfurization products) .
- Dynamic NMR resolves conformational equilibria causing split signals (e.g., hindered rotation of the carbamothioyl group) .
- Computational validation (DFT calculations) predicts NMR/IR spectra using Gaussian software, comparing with experimental data .
Q. What intermolecular interactions influence the compound’s solid-state behavior and reactivity?
Methodological Answer:
- Hydrogen bonding : The carbamothioyl group participates in S···H–N interactions, stabilizing crystal packing .
- π-Stacking : Aromatic moieties (if present) enhance solubility in aprotic solvents .
- Hirshfeld surface analysis quantifies interaction contributions (e.g., 40% H-bonding, 30% van der Waals) .
Q. How do molecular dynamics (MD) simulations predict the compound’s behavior in solution?
Methodological Answer:
- Solvent interaction analysis : MD simulations in DMSO or chloroform reveal preferential solvation of the carbamothioyl group .
- Conformational flexibility : Simulations identify dominant puckered conformers of the pyrrolidine ring, aligning with NOESY data .
- Free energy calculations predict stability under varying pH and temperature conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
